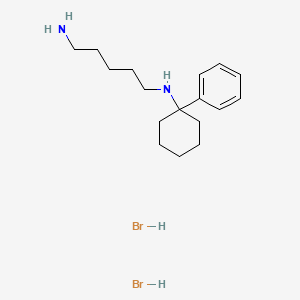
Apelin-13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apelin-13 is a peptide that serves as the endogenous ligand for the APJ receptor. The APJ receptor, a G protein-coupled receptor, is expressed in various organs and tissues, including the central nervous system and cardiovascular system. The discovery of this compound as an APJ ligand was confirmed by Professor Fuijio in 1998 .
科学研究应用
阿朴林-13 的研究重点集中在其对心血管健康和癌症的影响。 研究人员继续探索其多方面的作用和治疗潜力 .
作用机制
阿朴林-13 发挥其作用的精确机制涉及与 APJ 受体的相互作用。 这种受体可以与其他细胞受体形成异二聚体,例如血管紧张素 II 受体 (AT1) 和卡巴肽受体,表明在各种生理过程中存在复杂的相互作用 .
生化分析
Biochemical Properties
Apelin-13 interacts with various enzymes, proteins, and other biomolecules. It binds to the apelin receptor and exhibits neuroprotective effects in the central nervous system . It also interacts with the G protein-coupled receptor APJ . The interaction of this compound with these receptors triggers several mechanisms that protect the central nervous system against injury .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating oxidative stress, inflammation, apoptosis, and energy metabolism . For instance, this compound promotes the proliferation and migration of human retinal microvascular endothelial cells (HRMEC) and phosphorylation of both cytoskeleton and tight junction under both normal and high glucose conditions .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It activates PI-3K/Akt and MAPK/Erk signaling pathways, including PLC1, p38, Akt, and Erk both in HRMEC and in C57BL/6 mice . It also upregulates AQP4 through
准备方法
阿朴林-13 来自于一个包含 77 个氨基酸的前体蛋白,该蛋白在 N 端具有信号肽。在内质网中切割后,形成一个包含 55 个氨基酸的活性肽。根据最终产物的长度,阿朴林的不同亚型分为:阿朴林-36、阿朴林-17 和阿朴林-13。 有趣的是,较短形式的阿朴林,例如阿朴林-13,似乎表现出更强的活性 .
化学反应分析
阿朴林-13 参与各种细胞过程。它由脂肪细胞产生,通过影响丝裂原活化蛋白激酶 (MAPK) 途径抑制脂肪生成。在表达 APJ 受体的内皮细胞中,阿朴林-13 通过抑制某些细胞外信号调节激酶抑制细胞增殖和迁移。此外,阿朴林-13 通过刺激一氧化氮 (NO) 产生来诱导血管舒张和降低血压。 值得注意的是,阿朴林-13 也参与乳腺癌和肺癌的血管生成 .
相似化合物的比较
阿朴林-13 因其独特的性质和与 APJ 受体的特定相互作用而脱颖而出。 虽然还有其他阿朴林亚型(阿朴林-36 和阿朴林-17),但阿朴林-13 的独特活性值得进一步研究 .
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H111N23O16S/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCCRHIAIBQDPX-PEWBXTNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H111N23O16S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1550.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
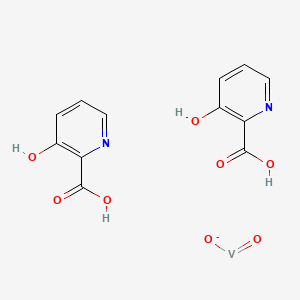
![Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt](/img/structure/B560268.png)
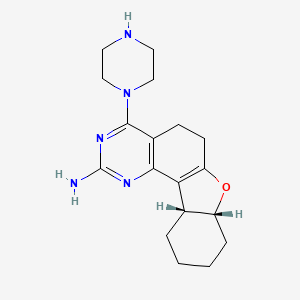
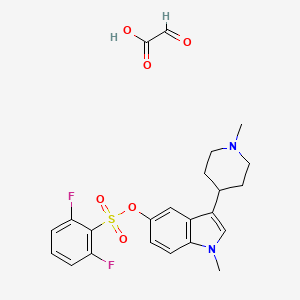
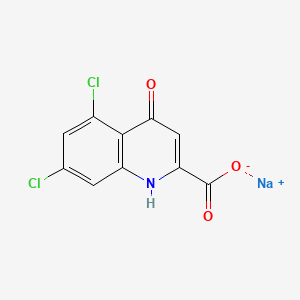
![3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid](/img/structure/B560273.png)
![4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride](/img/structure/B560281.png)
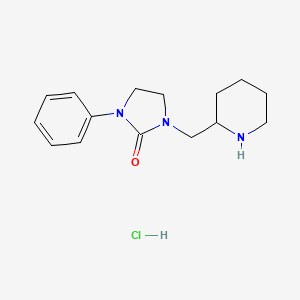
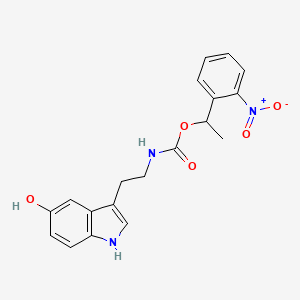
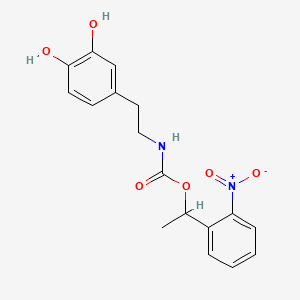
![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid](/img/structure/B560286.png)
![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)
![6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride](/img/structure/B560288.png)
